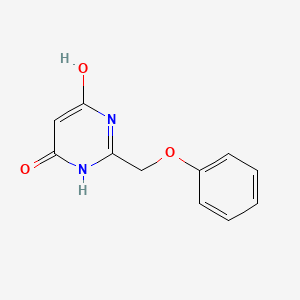
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- is a heterocyclic compound that features a pyrimidinone core with a hydroxy group at the 6-position and a phenoxymethyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a phenoxymethylating agent in the presence of a base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the use of catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反応の分析
Types of Reactions
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidinone ring can be reduced under hydrogenation conditions.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 6-oxo-2-(phenoxymethyl)pyrimidinone.
Reduction: Formation of 4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- derivatives with reduced pyrimidinone ring.
Substitution: Formation of various substituted pyrimidinone derivatives depending on the nucleophile used.
科学的研究の応用
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group at the 6-position and the phenoxymethyl group at the 2-position play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Phenoxymethylpenicillin: Although structurally different, it shares the phenoxymethyl group, which contributes to its biological activity.
Uniqueness
4(1h)-Pyrimidinone,6-hydroxy-2-(phenoxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidinone core with hydroxy and phenoxymethyl groups makes it a versatile compound for various applications.
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
4-hydroxy-2-(phenoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O3/c14-10-6-11(15)13-9(12-10)7-16-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14,15) |
InChIキー |
UZBGEQWBNLLGLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC2=NC(=CC(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


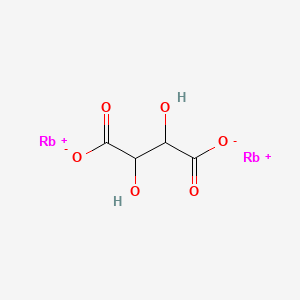
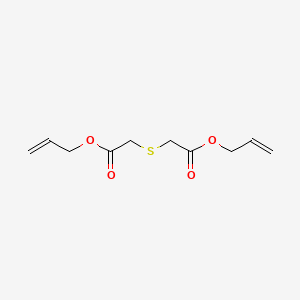
![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)
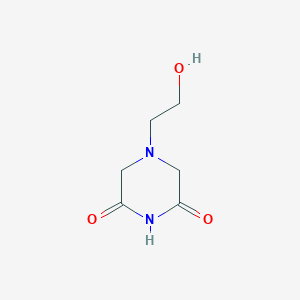
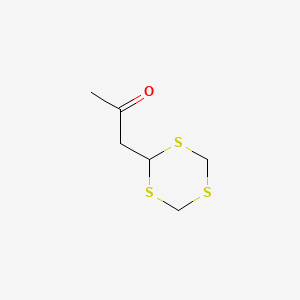
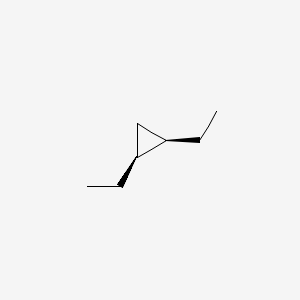
![5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B13800264.png)
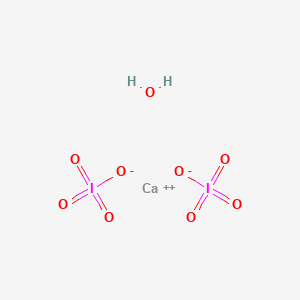
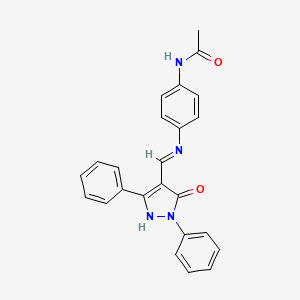
![4-[(2-Aminoethyl)sulfonyl]-piperazinone](/img/structure/B13800291.png)

![Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]](/img/structure/B13800315.png)
![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)

